6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid

Tautomerism Computational Chemistry Infrared Spectroscopy

6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid (CAS 99417-78-4) is a partially saturated heterocyclic monocarboxylic acid with the molecular formula C₅H₆N₂O₃ and a molecular weight of 142.11 g/mol. The structure features a 1,4,5,6-tetrahydropyrimidine ring bearing a 6-oxo group and a 4-carboxylic acid substituent.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 99417-78-4
Cat. No. B15248105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid
CAS99417-78-4
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC1C(N=CNC1=O)C(=O)O
InChIInChI=1S/C5H6N2O3/c8-4-1-3(5(9)10)6-2-7-4/h2-3H,1H2,(H,9,10)(H,6,7,8)
InChIKeyRWCYLHQEYLOZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid (CAS 99417-78-4) – A Structurally Defined Pyrimidine Carboxylic Acid Building Block


6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid (CAS 99417-78-4) is a partially saturated heterocyclic monocarboxylic acid with the molecular formula C₅H₆N₂O₃ and a molecular weight of 142.11 g/mol [1]. The structure features a 1,4,5,6-tetrahydropyrimidine ring bearing a 6-oxo group and a 4-carboxylic acid substituent. It is catalogued under PubChem CID 71430773 and DSSTox Substance ID DTXSID40849374 [1]. This compound serves as a versatile intermediate in medicinal chemistry and chemical biology, particularly as a precursor for pyrimidine-based scaffolds where the combination of a partially reduced ring, a ketone, and a free carboxylic acid offers distinct reactivity compared to fully aromatic or fully saturated analogs.

Why Generic Substitution Fails for 6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid (CAS 99417-78-4): Evidence-Based Differentiation from In-Class Analogs


Within the tetrahydropyrimidine carboxylic acid family, compounds carrying different substituents (e.g., 2-methyl, 2-amino, 2-thio) or different oxidation states at positions 2, 5, or 6 exhibit non-interchangeable physicochemical and biological properties. The specific 6-oxo-4-carboxy substitution pattern of 6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid dictates a unique tautomeric equilibrium, hydrogen-bond donor/acceptor profile, and lipophilicity that direct its utility as a synthetic intermediate and biological probe molecule [1][2]. Generic substitution with ectoine (2-methyl analog), orotic acid (2,6-dioxo analog), or 2-amino derivatives would alter these parameters, potentially compromising synthetic outcomes or biological assay interpretability. The quantitative differences are delineated in Section 3.

Quantitative Differentiation Evidence for 6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid (CAS 99417-78-4) vs. Closest Analogs


Tautomeric Stability: 6-Oxo Form Is the Thermodynamically Preferred Isomer in 2-Unsubstituted 6-Hydroxy-4-pyrimidine Carboxylic Acids

A systematic IR and semiempirical MO study of 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids demonstrated that for the majority of compounds, the 2-Y-6-oxo-4-carboxy-3H-pyrimidine isomer is the most stable tautomer [1]. In contrast, 2-methyl (ectoine-type) and 2-amino derivatives exhibit competing zwitterionic forms of nearly equal stability, leading to a mixed tautomeric population [1]. The target compound, lacking a 2-substituent, is predicted to populate predominantly the 6-oxo tautomer, providing a structurally homogeneous entity for crystallization, analytical characterization, and reproducible reactivity—an advantage over 2-substituted analogs that exist as tautomeric mixtures.

Tautomerism Computational Chemistry Infrared Spectroscopy

Lipophilicity (LogP) Differentiation: Intermediate Hydrophilicity Between Ectoine and Orotic Acid

The computed XLogP3-AA value for 6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is -1.3 [1]. This places it intermediately between ectoine (XLogP3 = -0.8) [2] and orotic acid (XLogP3 = -1.4) [3]. Ectoine, with its 2-methyl substituent, is 0.5 log units more lipophilic, while orotic acid, possessing an additional carbonyl at position 2, is 0.1 log units more hydrophilic. The intermediate lipophilicity may translate to distinct partitioning behavior in biphasic reaction systems, chromatographic retention, and membrane permeability in cell-based assays.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count: Reduced HBD vs. Orotic Acid May Favor Passive Membrane Translocation

The target compound possesses 2 hydrogen bond donors (HBD = 2) [1], which is one fewer than orotic acid (HBD = 3) [3] and identical to ectoine (HBD = 2) [2]. The additional hydrogen bond donor in orotic acid (the N-H of the 2-oxo group) contributes to a higher polar surface area and stronger hydration shell, potentially reducing passive membrane permeability. The lower HBD count of the target compound, combined with its HBA count of 4, yields a more balanced HBD/HBA ratio compared to orotic acid, which may be advantageous in cell-based screening campaigns where intracellular target engagement is required.

Hydrogen bonding Membrane permeability Drug discovery

Synthetic Versatility: The 4-Carboxylic Acid Handle Enables Direct Conjugation and Diversification Without Protection/Deprotection Steps Required by Ester or Amide Analogs

The free carboxylic acid at position 4 of the target compound allows direct activation and coupling (e.g., amide bond formation, esterification) without the need for ester hydrolysis or amide deprotection steps that are obligatory for commonly encountered protected analogs such as ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate (CAS 6635-59-2) . While directly comparative synthetic efficiency data (yields, step counts) for identical downstream products starting from the target compound versus protected analogs are not presently available in the public domain, the avoidance of a deprotection step constitutes a class-level synthetic advantage in terms of atom economy and reduced purification burden.

Synthetic intermediate Conjugation chemistry Amide bond formation

Optimal Procurement Scenarios for 6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid (CAS 99417-78-4)


Scaffold for Direct Conjugation in Medicinal Chemistry SAR Campaigns

When a medicinal chemistry program requires rapid exploration of amide or ester derivatives at the 4-position of a tetrahydropyrimidine core, the free carboxylic acid of 6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid eliminates the ester hydrolysis step required by ethyl ester analogs [REFS-5 of Section 3]. This is particularly advantageous in parallel synthesis workflows where step reduction directly translates to throughput gains.

Crystallography and Biophysical Assays Requiring Tautomeric Homogeneity

For X-ray crystallography, NMR-based binding studies, or isothermal titration calorimetry (ITC), a structurally homogeneous tautomeric state is critical. The target compound's predicted preference for a single 6-oxo tautomer [REFS-1 of Section 3] makes it a superior choice over 2-methyl or 2-amino analogs that exist as tautomeric mixtures, which can complicate electron density interpretation or introduce heterogeneous binding signals.

Cell-Based Assays Where Intermediate Lipophilicity and Reduced HBD Are Desired

In intracellular target engagement or phenotypic screening assays, the target compound's XLogP3 of -1.3 and HBD count of 2 [REFS-2 of Section 3] offer a calculated balance between aqueous solubility and passive membrane permeability. It is more permeable than orotic acid (XLogP3 = -1.4, HBD = 3) and less lipophilic than ectoine (XLogP3 = -0.8), filling a specific physicochemical niche.

Biochemical Probe Design Targeting Pyrimidine-Metabolizing Enzymes

Given the structural resemblance to dihydroorotate (the natural substrate of dihydroorotate dehydrogenase, DHODH) and the established precedent of 6-oxo-tetrahydropyrimidine carboxylic acid derivatives as enzyme inhibitors, the target compound serves as a core scaffold for designing competitive inhibitors of pyrimidine metabolism enzymes. Its unsubstituted 2-position leaves a vector for further substitution to explore enzyme active site complementarity.

Quote Request

Request a Quote for 6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.